molecular formula C11H16O2 B1586627 2-(3-Hydroxy-3-methylbutyl)phenol CAS No. 4167-73-1

2-(3-Hydroxy-3-methylbutyl)phenol

Cat. No.: B1586627
CAS No.: 4167-73-1
M. Wt: 180.24 g/mol
InChI Key: HULLBXYBMZDZKL-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3-methylbutyl)phenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Natural Product Derivatives

Helesbeux et al. (2004) explored the synthesis of 2-hydroxy-3-methylbut-3-enyl substituted coumarins and xanthones, derivatives of 2-(3-Hydroxy-3-methylbutyl)phenol, utilizing photooxidation-reduction methodology. This process led to the formation of ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives, considered as biogenetic precursors of 2,2-dimethylbenzopyranic structures. The method demonstrated varying yields and the potential for application in the synthesis of natural product derivatives (Helesbeux et al., 2004).

Photochemical Reactions in Solution

Carroll and Hammond (1972) investigated the photochemical reactions of 3-methyl-1-phenoxybut-2-ene in solution, leading to the formation of various phenol derivatives, including this compound. This study provided insights into the mechanisms of photochemical reactions, suggesting dissociation-radical recombination mechanisms, and offering perspectives on the interaction between aromatic nuclei and olefinic chromophores in solution (Carroll & Hammond, 1972).

Interaction with β-Lactoglobulin and Antioxidant Activity

Wu et al. (2018) analyzed the structure-affinity relationship between phenolic acids, including derivatives of this compound, and β-lactoglobulin. The study highlighted that hydroxylation at specific positions influences the binding affinity and that the antioxidant activity of phenolic acid-β-lactoglobulin complexes is higher than that of phenolic acids alone. This research provides an understanding of the interaction between protein and phenolic compounds, which is valuable for food chemistry and nutritional studies (Wu et al., 2018).

Novel Phenol Derivatives from Natural Sources

Duan et al. (2015) isolated novel phenol derivatives, including 2-(3-methyl-2-buten-1-yl)-4-methoxyethyl-phenol, from Stereum hirsutum FP-91666. These compounds contribute to the understanding of the chemical diversity in natural sources and have potential implications in natural product chemistry and pharmacognosy (Duan et al., 2015).

Effect on Aryl Hydrocarbon and Androgen Receptors

Krüger et al. (2008) assessed the impact of phenols and plasticizers, including this compound, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This research is significant for understanding the environmental and health implications of compounds used in the plastic industry (Krüger et al., 2008).

Mosquito Oostatic Hormone Synthesis

Kochansky and Wagner (1992) developed an improved synthesis of a compound related to this compound for the synthesis of the mosquito oostatic hormone. This research contributes to the field of biochemistry, specifically in the synthesis of insect peptides (Kochansky & Wagner, 1992).

Properties

IUPAC Name

2-(3-hydroxy-3-methylbutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULLBXYBMZDZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381208
Record name 2-(3-hydroxy-3-methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-73-1
Record name 2-(3-hydroxy-3-methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of methyl magnesium bromide in ether (104 ml × 2.7M; 0.28 mole) was added slowly, under nitrogen, a solution of 13.8 g (0.093 mole) of dihydrocoumarin (Compound 28, Scheme 8) in 230 ml of dry ether. The cooling bath was then removed and the mixture stirred for a further 16 hours. The reaction mixture was then poured onto 300 g of ice and 10 ml of conc. H2SO4 and the mixture was stirred to ensure dissolution. The organic layer was then separated and the aqueous layer was extracted with 2×100 ml of ether. The organic layers were combined and washed successively with 70 ml portions of water, saturated NaHCO3, 2M Na2S2O3 and saturated NaCl and then dried (Na2SO4). The solution was then filtered and the filtrate concentrated in-vacuo to give the title compound as a white solid. PMR (CDCl3) : & 1.30 (6H, s), 1.80 (2H, t, J~7.5 Hz), 2.12 (1H, broad s), 2.73 (2H, t, J~7.5 Hz), 6.80-6.87 (2H, m), 7.00 (1H, broad s), 7.07-7.14 (2H, m).
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104 mL
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13.8 g
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230 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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